Comparative Reactivity: Halogen Substituent Enables Participation in Rh-Catalyzed Asymmetric Coupling
While unsubstituted pyridine boronic acids are unsuitable for Rh-catalyzed asymmetric Suzuki-Miyaura reactions, halogen modification at the 2-position of the pyridine ring, as seen in 2-halopyridine boronic acids, enables the reaction to proceed [1]. This class-level inference suggests that the presence of a halogen, such as chlorine, reduces the Lewis basicity of the pyridine nitrogen, preventing catalyst inhibition and facilitating productive cross-coupling [1]. This behavior differentiates 2-halopyridine boronic acids from their unsubstituted counterparts, which are ineffective in this specific transformation.
| Evidence Dimension | Reaction Participation |
|---|---|
| Target Compound Data | Reaction proceeds (Class: 2-halopyridine boronic acids) [1] |
| Comparator Or Baseline | Unsubstituted pyridine boronic acids do not undergo reaction [1] |
| Quantified Difference | Reaction is enabled (qualitative observation from study of 2-chloropyridine boronic acid derivatives) |
| Conditions | Rhodium-catalyzed asymmetric Suzuki-Miyaura coupling of heterocycles [1] |
Why This Matters
This provides a scientific basis for selecting a halogenated pyridine boronic acid like 5-chloropyridine-2-boronic acid over the unsubstituted analog when developing asymmetric C-C bond forming reactions.
- [1] Schafer, L. L., & Fogg, D. E. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, Article 15762. doi: 10.1038/ncomms15762 View Source
